![molecular formula C15H7F6NO B3050209 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile CAS No. 243128-43-0](/img/structure/B3050209.png)
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile
Overview
Description
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C15H7F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a phenoxy group, which is further connected to a benzonitrile moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with 4-fluorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Agricultural Chemicals
Herbicides and Fungicides
- The compound is effectively used in the development of herbicides and fungicides. Its chemical structure allows it to penetrate plant tissues efficiently, enhancing its effectiveness in controlling unwanted plant growth and pathogens. Research indicates that compounds with trifluoromethyl groups often exhibit improved herbicidal activity due to increased lipophilicity and biological interaction capabilities .
Pharmaceutical Development
Drug Synthesis
- 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique properties make it suitable for designing drugs targeting inflammatory diseases and other health conditions. The trifluoromethyl groups enhance the binding affinity of the compound to biological targets, which can lead to improved pharmacokinetic properties .
Biological Activity
- Studies have shown that this compound may exhibit enzyme inhibition or receptor binding activities, making it a candidate for further exploration in drug development . The presence of trifluoromethyl groups typically enhances biological activity by improving interactions with molecular targets.
Polymer Science
Advanced Materials
- In polymer science, this compound is utilized to formulate advanced polymers. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making these materials suitable for applications in harsh environments .
Fluorinated Compounds Research
Properties Exploration
- The compound is valuable in research focused on fluorinated organic compounds. Its distinctive trifluoromethyl groups contribute to studies exploring the properties and potential applications of such compounds in various fields, including materials science and medicinal chemistry .
Environmental Studies
Impact Assessment
- Researchers are investigating the environmental impact of this compound as part of efforts to develop safer chemical practices. Understanding its behavior in ecosystems can aid in minimizing adverse effects associated with agricultural chemicals .
Case Study 1: Herbicidal Efficacy
In studies conducted on various herbicides containing trifluoromethyl groups, this compound demonstrated superior efficacy against certain weed species compared to traditional herbicides. This was attributed to its enhanced penetration capabilities and selective toxicity towards target plants.
Case Study 2: Drug Development
Research focused on synthesizing anti-inflammatory agents has utilized this compound as a key intermediate. Initial trials indicated that derivatives of this compound exhibited promising results in modulating inflammatory pathways in vitro.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)phenoxybenzonitrile
- 3,5-Bis(trifluoromethyl)phenol
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and electron-withdrawing capability, making it distinct from other similar compounds.
Biological Activity
4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its anticancer and antimicrobial activities, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the pharmacological profiles of many drugs. The presence of this group can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Testing :
- In vitro studies have shown that the compound displays significant cytotoxicity against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
- The IC50 values for these cell lines were reported as follows:
Cell Line IC50 (μM) Reference Compound MCF-7 15.63 Tamoxifen (10.38) A549 12.4 Doxorubicin (52.1) HCT116 17.8 Doxorubicin (52.1)
- In vitro studies have shown that the compound displays significant cytotoxicity against several human cancer cell lines, including:
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity.
Antibacterial Studies
- The compound has been tested against various bacterial strains with notable efficacy:
- Minimum inhibitory concentrations (MICs) were determined against pathogens such as E. coli and Staphylococcus aureus.
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli | 4.88 |
S. aureus | 6.75 |
- These results indicate that the compound possesses strong antibacterial properties comparable to established antibiotics .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in cancer progression and bacterial resistance mechanisms.
- Target Proteins :
- Human Son of sevenless homolog 1 (SOS1)
- Enoyl reductase from Escherichia coli
The docking results suggest favorable binding affinities that could translate into effective inhibition of these targets .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDKZBOBPBBOIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378288 | |
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-43-0 | |
Record name | 4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243128-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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